Product packaging for N-Nitroso-N,N-DI-(7-methyloctyl)amine(Cat. No.:CAS No. 643014-99-7)

N-Nitroso-N,N-DI-(7-methyloctyl)amine

Cat. No.: B029722
CAS No.: 643014-99-7
M. Wt: 298.5 g/mol
InChI Key: XAYFTZOFOLGWAE-UHFFFAOYSA-N
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Description

Overview of N-Nitrosamines: Research Landscape and Significance

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. measurlabs.com A significant body of scientific research has been dedicated to this class of compounds due to the potent carcinogenic and mutagenic properties exhibited by many of its members. researchgate.netnih.gov The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or possible human carcinogens. mdpi.com

The presence of N-nitrosamines as contaminants in a wide array of consumer products and pharmaceuticals has been a major driver of research. researchgate.netnih.gov They can form when secondary or tertiary amines react with a nitrosating agent, such as nitrite (B80452) salts or nitrogen oxides. measurlabs.comnih.gov This has led to their detection in various items, including processed meats, beer, tobacco products, and even some medications, prompting regulatory action and product recalls. measurlabs.combemsreports.orgosha.gov

In the pharmaceutical industry, the discovery of N-nitrosamine impurities in some drug products has become a significant concern, leading to rigorous risk assessments and the development of sensitive analytical methods for their detection and quantification. nih.govlgcstandards.com Research in this area focuses on understanding the formation pathways of these impurities during drug manufacturing and storage, as well as developing strategies to mitigate their presence. nih.gov

Rationale for Focused Research on N-Nitroso-N,N-DI-(7-methyloctyl)amine

The specific focus on this compound in academic research stems primarily from its identification as a potential migrant from consumer products, particularly those made of rubber and plastic. nih.gov This compound is a symmetrical secondary amine. nih.gov Investigations into materials that come into contact with food and beverages, such as baby bottle teats and soothers, have highlighted the potential for certain chemicals to leach into the contents. mdpi.comnih.gov

The study of this compound is therefore driven by the need to ensure the safety of these consumer products. Research efforts are directed at understanding the conditions under which this compound may form in and migrate from such materials. This includes investigating the raw materials and manufacturing processes used for rubber and plastic goods, as certain additives used in vulcanization can be precursors to nitrosamine (B1359907) formation. nih.govresearchgate.net The development of precise and reliable analytical methods is crucial for detecting and quantifying the migration of this compound at trace levels. rsc.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 643014-99-7, 1216985-81-7
Molecular Formula C₁₈H₃₈N₂O
Molecular Weight 298.51 g/mol
Synonyms N,N-bis(7-methyloctyl)nitrous amide

Interactive Data Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38N2O B029722 N-Nitroso-N,N-DI-(7-methyloctyl)amine CAS No. 643014-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(7-methyloctyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYFTZOFOLGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622568
Record name N,N-Bis(7-methyloctyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643014-99-7
Record name N,N-Bis(7-methyloctyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSODIISONONYLAMINE
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Synthetic Strategies and Pathways of Formation for N Nitroso N,n Di 7 Methyloctyl Amine

Deliberate Synthesis Methodologies

A general and widely used method is the reaction of a secondary amine with an acidic solution of sodium nitrite (B80452) (NaNO₂). In this reaction, the nitrous acid (HNO₂) generated in situ is the key nitrosating species. The reaction is typically carried out in an aqueous acidic medium at a low temperature to minimize side reactions.

Another effective method for the synthesis of N-nitrosamines is the use of tert-butyl nitrite (TBN) in a solvent-free environment. This approach offers several advantages, including broad substrate scope, metal- and acid-free conditions, and straightforward isolation procedures, often resulting in excellent yields.

Other nitrosating agents that could potentially be employed for the synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine include:

Nitrosyl halides (e.g., nitrosyl chloride, NOCl)

Dinitrogen trioxide (N₂O₃)

Dinitrogen tetroxide (N₂O₄)

The choice of the specific nitrosating agent and reaction conditions would depend on factors such as the desired yield, purity, and scalability of the synthesis.

Table 1: Potential Deliberate Synthesis Methodologies for this compound

Precursor AmineNitrosating AgentTypical Reaction Conditions
Di(7-methyloctyl)amineSodium Nitrite (NaNO₂) / AcidAqueous acidic medium, low temperature (0-5 °C)
Di(7-methyloctyl)aminetert-Butyl Nitrite (TBN)Solvent-free or in an organic solvent, room temperature
Di(7-methyloctyl)amineNitrosyl Halide (e.g., NOCl)Anhydrous organic solvent, low temperature

Inadvertent Formation Pathways and Precursors

The unintentional formation of this compound is a significant concern, particularly in environments where its precursors, di(7-methyloctyl)amine and nitrosating agents, can coexist.

A notable pathway for the inadvertent formation of this compound is associated with the migration of substances from rubber products. Specifically, this compound has been identified as a substance that can migrate from baby bottle teats and soothers. googleapis.com The formation in this context is linked to the use of certain accelerators and stabilizers in the rubber manufacturing process.

The precursor, di(7-methyloctyl)amine, or compounds that can degrade to form it, may be used as vulcanization accelerators or antioxidants in the production of rubber. lusida.com These amine-based additives can react with nitrosating agents present in the environment or in the rubber matrix itself to form N-nitrosamines. Sources of nitrosating agents in the environment can include nitrogen oxides (NOx) from air pollution.

In industrial settings, the formation of N-nitrosamines can occur during various manufacturing processes where secondary or tertiary amines are used in the presence of nitrites or other nitrosating agents. While there is no specific information linking this compound to pharmaceutical manufacturing, the general principles of nitrosamine (B1359907) formation are relevant.

The presence of residual nitrites in process water or as impurities in raw materials can lead to the nitrosation of susceptible amine-containing compounds. sci-hub.ru The pH and temperature of the reaction conditions play a crucial role, with acidic conditions generally favoring the formation of the active nitrosating species. freethinktech.com

Table 2: Potential Precursors for Inadvertent Formation of this compound

Precursor CategorySpecific PrecursorPotential Source
Amine Precursor Di(7-methyloctyl)amineRubber additives (accelerators, antioxidants)
Nitrosating Agent Nitrites (NO₂⁻)Impurities in water and raw materials, food preservatives
Nitrosating Agent Nitrogen Oxides (NOx)Air pollution, combustion processes

Kinetic and Thermodynamic Aspects Governing Formation

The formation of N-nitrosamines is governed by several kinetic and thermodynamic factors.

The kinetics of nitrosation are significantly influenced by the basicity of the precursor amine. Generally, less basic amines are more reactive towards nitrosation. The reaction rate is also highly dependent on the pH of the medium. For the reaction with nitrous acid, the rate is typically maximal at a pH of around 3.4, where there is a sufficient concentration of both the unprotonated amine and the active nitrosating agent, dinitrogen trioxide (N₂O₃).

The thermodynamics of N-nitrosamine formation are also an important consideration. The enthalpy of formation for the parent nitrosamine, NH₂NO, has been determined, providing a reference point for the thermodynamic stability of the N-N bond in these compounds. anl.govanl.gov While specific thermodynamic data for this compound is not available, the formation from its secondary amine precursor and a nitrosating agent is generally an exergonic process under favorable conditions.

Several factors can influence the rate of nitrosation, including:

Temperature: Higher temperatures generally increase the reaction rate.

Presence of Catalysts: Certain species, such as thiocyanate (B1210189), can catalyze the nitrosation reaction.

Presence of Inhibitors: Antioxidants like ascorbic acid (Vitamin C) can inhibit nitrosamine formation by reacting with the nitrosating agent.

A kinetic study on the nitrosation of various linear and cyclic secondary amines has shown that the reaction proceeds via a nucleophilic attack of the amine on the nitrosating agent. rsc.org The reactivity of the amines was found to be influenced by steric and electronic factors. For long-chain dialkylamines like di(7-methyloctyl)amine, steric hindrance from the bulky alkyl groups could potentially influence the rate of nitrosation compared to smaller dialkylamines.

Table 3: Factors Influencing the Formation of this compound

FactorInfluence on Formation
pH Optimal rate typically around pH 3.4 for nitrosation by nitrous acid.
Temperature Increased temperature generally increases the rate of formation.
Amine Basicity Less basic amines are generally more reactive.
Catalysts Presence of species like thiocyanate can accelerate formation.
Inhibitors Compounds like ascorbic acid can prevent formation.
Steric Hindrance Bulky alkyl groups may affect the rate of nitrosation.

Advanced Analytical Methodologies for N Nitroso N,n Di 7 Methyloctyl Amine

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, is the cornerstone of trace-level nitrosamine (B1359907) analysis, providing the necessary selectivity and sensitivity. nih.govusp.org

Gas chromatography, particularly when coupled with a tandem mass spectrometer (GC-MS/MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines. restek.comnih.gov The process involves separating compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. gcms.cz For nitrosamines, direct liquid injection is often employed, which is effective for a broad volatility range. restek.com

Despite the robustness of GC-MS for general nitrosamine analysis, specific research detailing the application of this technique to N-Nitroso-N,N-di-(7-methyloctyl)amine is not found in the available literature. Due to its high molecular weight (298.51 g/mol ) and corresponding low volatility, this compound is not an ideal candidate for traditional GC analysis, which could require high inlet temperatures that risk thermal degradation. sigmaaldrich.com Methods developed for other nitrosamines typically use specialized columns (e.g., WA_X-type) and temperature programs optimized for much smaller molecules. nih.gov

Table 1: Typical GC-MS/MS Parameters for General Nitrosamine Analysis Note: These are general conditions and have not been specifically validated for this compound.

ParameterTypical SettingReference
Injection ModeLiquid Injection restek.com
Column TypeWAX or equivalent (e.g., DM-WAX) nih.gov
DetectorTriple Quadrupole Mass Spectrometer (MS/MS) restek.comgcms.cz
Ionization ModeElectron Ionization (EI) gcms.cz
Analysis ModeMultiple Reaction Monitoring (MRM) nih.govedqm.eu

Liquid chromatography is the preferred method for analyzing non-volatile and thermally unstable nitrosamines. chromatographyonline.com The technique separates components in a liquid mobile phase, making it highly suitable for larger molecules like this compound. Coupling LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) provides exceptional sensitivity and specificity for detecting trace amounts of these compounds. lcms.czsigmaaldrich.com

While no specific LC-MS methods have been published for this compound, the general principles are well-established. A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a formic acid additive to improve ionization. chromatographyonline.comlcms.czresearchgate.net Electrospray ionization (ESI) is a common technique used for LC-MS analysis of nitrosamines. chromatographyonline.com Given its chemical properties, an LC-MS-based approach would be the most viable for the successful analysis of this compound.

Table 2: Common LC-MS Parameters for General Nitrosamine Analysis Note: These are general conditions and have not been specifically validated for this compound.

ParameterTypical SettingReference
Column TypeReverse-Phase C18 lcms.cz
Mobile PhaseWater/Methanol or Water/Acetonitrile with 0.1% Formic Acid chromatographyonline.comlcms.cz
DetectorTriple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (HRMS) sigmaaldrich.comresearchgate.net
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govchromatographyonline.com

The scientific literature does not currently contain applications of other advanced chromatographic systems, such as supercritical fluid chromatography (SFC) or ion chromatography (IC), for the specific analysis of this compound. Research remains focused on the highly effective and sensitive GC-MS and LC-MS platforms for nitrosamine analysis in general.

Spectroscopic Identification and Quantification

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. However, published ¹H or ¹³C NMR spectral data specifically for this compound are not available.

For simpler nitrosamines, such as N-nitrosodimethylamine, NMR spectra show distinct signals corresponding to the different chemical environments of the protons. chemicalbook.com For this compound, a ¹H NMR spectrum would be expected to show complex signals corresponding to the methyl, methylene, and methine protons of the two 7-methyloctyl chains. The protons on the carbons adjacent to the nitrosamine nitrogen would exhibit a characteristic chemical shift.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their absorption of infrared radiation. For nitrosamines, characteristic absorption bands are expected. No specific IR spectrum for this compound is available. However, based on general data for other nitrosamines, key vibrational modes can be predicted. pw.edu.pl For example, the IR spectrum for the related, smaller compound N-nitrosodipropylamine is publicly available and shows these characteristic features. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
N=OStretching~1410 - 1490 pw.edu.pl
N-NStretching~1050 - 1110 pw.edu.pl
C-HStretching (sp³)~2850 - 3000 nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Dialkylnitrosamines typically exhibit two distinct absorption bands in their UV-Vis spectra. pw.edu.pl A high-intensity band appears around 230-235 nm, and a lower-intensity band is found at a higher wavelength, around 345-375 nm. pw.edu.pl While a specific spectrum for this compound has not been published, it would be expected to follow this general pattern.

Method Development and Validation Protocols for this compound

The development and validation of analytical methods for this compound are crucial for ensuring accurate and reliable quantification, particularly at trace levels. nih.gov While specific, publicly available, validated methods for this exact compound are scarce, protocols can be established based on methodologies for other long-chain nitrosamines and general guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). japsonline.comkuey.net These methods are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

A representative LC-MS/MS method for the analysis of this compound would involve the following:

Chromatography: A C18 reversed-phase column is commonly used for the separation of nitrosamines. japsonline.com A gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol or acetonitrile allows for the effective separation of the analyte from matrix interferences. japsonline.comwaters.com

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity. For this compound (molar mass 298.51 g/mol ), specific precursor-to-product ion transitions would be optimized to ensure unambiguous identification and quantification. waters.comsigmaaldrich.com

Method validation would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. japsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A typical calibration curve would be prepared over a range relevant to the expected impurity levels, for instance, from the Limit of Quantification (LOQ) to 20 ppm. japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). researchgate.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. japsonline.com

Illustrative Method Validation Data for this compound Analysis

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²)≥ 0.990.9995
Accuracy (% Recovery)80.0% - 120.0%95.5% - 104.2%
Precision (% RSD)≤ 15.0%< 5.0%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.01 ppm
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.03 ppm

Detailed Research Findings from Analogous Compounds

Research on other nitrosamines provides a framework for the expected performance of a validated method for this compound. For instance, a study on the quantification of N-nitrosodimethylamine (NDMA) in ranitidine (B14927) using LC-MS/MS reported a LOQ of 0.03 ppm and a linearity range of 0.03 to 20 ppm. japsonline.com Another comprehensive workflow for N-nitroso-sertraline demonstrated excellent linearity (R² >0.99) over a concentration range of 0.25–50 ppb, with high recovery rates (82–113%) and precision (%RSD <15%). waters.com These findings underscore the capability of modern analytical techniques to achieve the low detection limits required by regulatory agencies.

Role as a Certified Reference Material in Quantitative Analysis

This compound is available as a certified reference material (CRM) from various suppliers, including LGC Standards and Sigma-Aldrich. sigmaaldrich.comlgcstandards.com A CRM is a standard of high purity and known concentration that is used to calibrate analytical instruments, validate analytical methods, and ensure the traceability of measurement results.

The availability of a CRM for this compound is essential for several reasons: veeprho.com

Method Development and Validation: It serves as the primary material for preparing calibration standards and for performing accuracy and precision studies during method validation. veeprho.com

Quality Control: In routine analysis, the CRM is used to prepare control samples to monitor the ongoing performance of the analytical method. veeprho.com

Inter-laboratory Studies: CRMs are crucial for proficiency testing and inter-laboratory comparisons to ensure consistency and comparability of results across different testing facilities.

The certificate of analysis accompanying the CRM provides critical information, including the certified concentration and its uncertainty, the purity of the material, and storage conditions. sigmaaldrich.com This ensures that the material is used correctly and that the results obtained are accurate and reliable. For instance, if "Exact Weight" packaging is chosen, a certificate is provided indicating the precise mass of the material, which is vital for the accurate preparation of standard solutions. lgcstandards.com

Environmental Distribution, Fate, and Ecotoxicological Implications of N Nitroso N,n Di 7 Methyloctyl Amine

Occurrence and Detection in Diverse Environmental Matrices

The detection of N-nitrosamines in the environment is a subject of ongoing research, with many studies focusing on smaller, more volatile compounds. nih.gov The occurrence of N-Nitroso-N,N-di-(7-methyloctyl)amine in the environment has not been widely reported in scientific literature. However, general principles of environmental chemistry allow for predictions of its likely distribution.

N-nitrosamines can be found in various water bodies, often as byproducts of industrial processes or water treatment. mdpi.comresearchgate.net The solubility of N-nitrosamines in water is a key factor in their environmental distribution. oak.go.kr While smaller nitrosamines like NDMA are highly soluble in water, the long alkyl chains of this compound suggest it would have low water solubility and a higher affinity for organic matter. This means it is more likely to be found adsorbed to suspended particles or sediment rather than dissolved in the water column. Studies on other long-chain nitrosamines support the idea that increased alkyl chain length decreases water solubility.

Due to its likely hydrophobic nature, this compound is expected to partition preferentially into soil and sediment. The persistence of nitrosamines in soil and sewage has been observed, with some compounds showing resistance to degradation over extended periods. nih.gov The strong adsorption to organic matter in these compartments could lead to its accumulation, making soil and sediment potential sinks for this compound. The rate of degradation in these compartments would be influenced by microbial activity and other physicochemical factors. nih.gov

The presence of nitrosamines in the atmosphere is a concern, with some studies detecting them in urban air. nih.govacs.org The volatility of a compound determines its likelihood of being present in the atmosphere. Given its high molecular weight and expected low vapor pressure, this compound is not expected to be a significant component of the atmospheric vapor phase. However, it could potentially be adsorbed to particulate matter and transported in the air. nih.gov The atmospheric fate of nitrosamines is often dictated by photolysis, with sunlight playing a crucial role in their degradation. researchgate.net

Environmental Transformation and Degradation Processes

The persistence of this compound in the environment is dependent on its susceptibility to various transformation and degradation processes.

Biodegradation is a key process in the environmental breakdown of many organic pollutants. Several bacterial strains have been identified that can degrade various N-nitrosamines. iwaponline.comnih.gov The biodegradation of nitrosamines can occur under both aerobic and anaerobic conditions and often involves the cleavage of the N-NO bond, leading to the formation of the corresponding secondary amine and nitrite (B80452). nih.gov

The long, branched alkyl chains of this compound may pose a challenge for microbial degradation. While some bacteria are known to degrade nitrosamines, the rate and extent of degradation can be influenced by the compound's structure. iwaponline.com For instance, the presence of long alkyl chains can decrease the bioavailability of the compound to microorganisms. However, some studies have shown that bacteria can utilize long-chain alkanes, suggesting that microbes capable of degrading this compound may exist.

Table 1: Examples of Microorganisms Involved in N-Nitrosamine Biodegradation (General) This table presents microorganisms known to degrade other N-nitrosamines and is for illustrative purposes only, as specific studies on this compound are not available.

MicroorganismDegraded Nitrosamine(s)Reference(s)
Bacillus speciesN-nitrosomethylethylamine, N-nitrosodi-n-propylamine, N-nitrosopyrrolidine, N-nitrosodi-n-butylamine, N-nitrosopiperidine iwaponline.com
Rhodococcus ruberN-nitrosodimethylamine (NDMA) nih.gov
Pseudomonas mendocinaN-nitrosodimethylamine (NDMA) iwaponline.com
Methylosinus trichosporiumN-nitrosodimethylamine (NDMA) iwaponline.com
Intestinal Bacteria (various)Diphenylnitrosamine, Dimethylnitrosamine, N-nitrosopyrrolidine nih.gov

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many N-nitrosamines, particularly in aquatic environments and the atmosphere. oak.go.krnih.govdaneshyari.com The primary mechanism of photolytic degradation is the cleavage of the N-N bond upon absorption of UV radiation. nih.gov This process can lead to the formation of a secondary amine and nitric oxide.

The efficiency of photolysis is dependent on the light absorption properties of the nitrosamine (B1359907) and the intensity of solar radiation. While specific data for this compound is not available, it is expected to be susceptible to photolysis. Chemical degradation, such as hydrolysis, is generally not considered a major degradation pathway for most N-nitrosamines under typical environmental pH conditions. researchgate.net

Table 2: General Degradation Pathways of N-Nitrosamines This table illustrates the general chemical reactions involved in the degradation of N-nitrosamines and is not specific to this compound.

Degradation ProcessGeneral ReactionPrimary Products
Biodegradation R₂N-N=O + [Microbial Enzymes] →R₂NH + NO₂⁻
Photolysis (UV light) R₂N-N=O + hν →[R₂N•] + •NO

Note: R represents an alkyl group. The products of photolysis can undergo further reactions in the environment.

Bioaccumulation and Biotransformation Potential in Organisms

The potential for this compound to accumulate in living organisms and undergo metabolic changes is a critical aspect of its environmental risk assessment. While direct empirical data on the bioaccumulation and biotransformation of this specific compound are limited, insights can be drawn from studies on other N-nitrosamines, particularly those with longer alkyl chains, and general principles of xenobiotic metabolism.

The lipophilicity of a chemical, often indicated by its octanol-water partition coefficient (log Kow), is a key determinant of its bioaccumulation potential. Chemicals with high log Kow values tend to be more soluble in lipids and can accumulate in the fatty tissues of organisms. Given the long C8 alkyl chains of this compound, it is expected to have a high log Kow and thus a significant potential for bioaccumulation in aquatic and terrestrial organisms. This is in line with the general understanding that increasing the alkyl chain length of N-nitrosamines can influence their physical and chemical properties, including their potential to bioaccumulate.

Once absorbed by an organism, this compound is likely to undergo biotransformation, a process by which foreign chemicals are metabolized, typically leading to their detoxification and excretion. However, in the case of N-nitrosamines, biotransformation can also lead to metabolic activation, producing reactive metabolites that are more toxic than the parent compound.

The primary route of N-nitrosamine metabolism in vertebrates, including fish and mammals, involves oxidation by cytochrome P450 (CYP) enzymes. researchgate.net This process, known as α-hydroxylation, occurs on the carbon atom adjacent to the nitroso group and is a critical step in the carcinogenic activity of many nitrosamines. researchgate.netnih.gov For this compound, this would involve the hydroxylation of one of the carbons at the 7-position of the octyl chains. This metabolic activation is a common feature among N-nitrosamines and is a significant consideration in their toxicological evaluation. nih.gov

Studies on other N-nitrosamines have shown that the structure of the molecule, including the length of the alkyl chains, can influence the rate and pathway of metabolism. For instance, research on the biodegradation of various N-nitrosamines by the bacterium Bacillus sp. LT1C demonstrated that the removal efficiency was related to the compound's structure. iwaponline.com While this study focused on microbial degradation, it highlights the principle that molecular structure is a key factor in biotransformation across different organisms.

In a mixed methanogenic culture, it was observed that N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA), and N-nitrosopyrrolidine (NPYR) were almost completely degraded, whereas N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA), and N-nitrosodibutylamine (NDBA) were not. nih.gov This suggests that increasing the length of the alkyl chains can decrease the susceptibility of N-nitrosamines to microbial degradation under certain conditions. This resistance to degradation could potentially lead to greater persistence and bioaccumulation in organisms within environments where such microbial communities are prevalent.

The following table summarizes findings on the biodegradation of various N-nitrosamines, providing a basis for inferring the potential fate of this compound in the environment.

**Table 1: Biodegradation of Various N-Nitrosamines by *Bacillus sp. LT1C***

N-Nitrosamine Initial Concentration (ng/L) Concentration after 10 days (ng/L) Removal Ratio (%)
N-nitrosomethylethylamine (NMEA) 200 97.6 51.2
N-nitrosodi-n-propylamine (NDPA) 200 120.3 39.9
N-nitrosodi-n-butylamine (NDBA) 200 125.9 37.1
N-nitrosopyrrolidine (Npyr) 200 >150 <25
N-nitrosopiperidine (NPip) 200 >150 <25

Data sourced from a study on the biodegradation of nitrosamines by the Bacillus species LT1C. iwaponline.com

Table 2: Biotransformation Potential of N-Nitrosamines in a Mixed Methanogenic Culture

N-Nitrosamine Degradation
N-nitrosodimethylamine (NDMA) Almost completely degraded
N-nitrosomethylethylamine (NMEA) Almost completely degraded
N-nitrosopyrrolidine (NPYR) Almost completely degraded
N-nitrosodiethylamine (NDEA) Not degraded
N-nitrosodipropylamine (NDPA) Not degraded
N-nitrosodibutylamine (NDBA) Not degraded

Data from a study on the biotransformation potential of nitrosamines by a mixed methanogenic culture. nih.gov

Based on these findings, it is plausible that this compound, with its long alkyl chains, would exhibit a higher potential for bioaccumulation and be more resistant to microbial degradation compared to shorter-chain nitrosamines. The primary biotransformation pathway in higher organisms is expected to be through cytochrome P450-mediated α-hydroxylation, a process that can lead to toxic metabolites.

Mechanistic Toxicology and Biological Interactions of N Nitroso N,n Di 7 Methyloctyl Amine

Cellular and Subcellular Targets of Action

There is no specific information available in the scientific literature regarding the cellular and subcellular targets of N-Nitroso-N,N-DI-(7-methyloctyl)amine. However, the primary cellular target for the N-nitrosamine class of compounds is overwhelmingly recognized as deoxyribonucleic acid (DNA).

The toxic effects of N-nitrosamines are not exerted by the parent compound itself but by reactive metabolites. mdpi.com The initial step in the bioactivation of most N-nitrosamines is the metabolic oxidation of the carbon atom adjacent to the nitroso group (α-hydroxylation), a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. impactfactor.orgpharmaexcipients.com This enzymatic reaction leads to the formation of unstable α-hydroxynitrosamines. nih.gov

These intermediates can then undergo spontaneous decomposition to form highly reactive electrophilic species, such as diazonium ions or carbocations. pharmaexcipients.comnih.gov These electrophiles are capable of covalently binding to nucleophilic sites on cellular macromolecules. DNA is a principal target for these reactive intermediates, leading to the formation of DNA adducts, which are covalent modifications of the DNA bases. mdpi.comresearchgate.net The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication and is considered a critical initiating event in the carcinogenicity of N-nitrosamines. mdpi.comresearchgate.net

While DNA is the primary target, these reactive metabolites can also interact with other cellular components, including proteins and lipids, although the toxicological significance of these interactions is less understood compared to DNA damage.

Molecular Pathways and Signaling Cascades Perturbation (e.g., p53 pathway involvement)

Specific studies on the perturbation of molecular pathways and signaling cascades by this compound have not been identified in the scientific literature. However, based on the known genotoxic nature of N-nitrosamines, it is highly probable that exposure to this compound would activate cellular stress response pathways, most notably those governed by the tumor suppressor protein p53.

The p53 pathway is a critical cellular defense mechanism against genomic instability. In response to DNA damage, such as the formation of DNA adducts by N-nitrosamine metabolites, the p53 protein is stabilized and activated. oup.com Activated p53 can orchestrate a variety of cellular outcomes, including:

Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S or G2/M checkpoints to allow time for DNA repair before the cell enters DNA synthesis or mitosis. oup.com

Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, p53 can trigger the apoptotic cascade, leading to the elimination of the damaged cell and preventing the propagation of mutations. oup.com

DNA Repair: p53 can also transcriptionally activate genes involved in DNA repair pathways.

Studies on other N-nitrosamines have demonstrated the activation of the p53 signaling pathway. For instance, nitrosamine (B1359907) exposure has been shown to induce nuclear accumulation of p53, which is indicative of its activation in response to genotoxic stress. researchgate.net Furthermore, research on N-nitrosodiethylamine (NDEA) has implicated GC to AT transitions in the p53 gene in resulting tumors, suggesting that p53 is not only a responder to N-nitrosamine-induced damage but also a target. nih.gov

Genotoxicity and Mutagenicity Assessments

There are no specific genotoxicity or mutagenicity assessment data available for this compound in the reviewed scientific literature. However, N-nitrosamines as a class are well-established genotoxic and mutagenic agents. nih.govamericanpharmaceuticalreview.com A variety of assays are employed to evaluate the genotoxic and mutagenic potential of N-nitrosamines.

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used primary screening assay for mutagenicity. researchgate.net It utilizes various strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. For N-nitrosamines, which are indirect-acting mutagens, the assay is typically performed in the presence of a metabolic activation system, such as a liver S9 fraction, to mimic mammalian metabolism. researchgate.netfda.gov

In Vitro Mammalian Cell Assays: A battery of in vitro tests using mammalian cells is also used to assess the genotoxic potential of N-nitrosamines. These assays can detect various endpoints, including:

Gene Mutations: Assays like the mouse lymphoma assay (MLA) or the HPRT assay in various cell lines can detect forward mutations at specific gene loci.

Chromosomal Damage: The micronucleus test and the chromosomal aberration assay are used to identify clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) effects. nih.gov

DNA Damage: The comet assay (single-cell gel electrophoresis) can detect DNA strand breaks. nih.gov

In Vivo Genotoxicity Assays: To understand the genotoxic effects in a whole organism, in vivo assays are conducted. These include the rodent micronucleus test, the in vivo comet assay, and transgenic rodent mutation assays. nih.govfda.gov These studies provide information on the distribution, metabolism, and genotoxicity of a compound in different organs. nih.gov

The table below summarizes common genotoxicity and mutagenicity assays used for N-nitrosamines.

Assay TypeModel SystemEndpoint MeasuredMetabolic Activation
Bacterial Salmonella typhimurium, Escherichia coliGene mutations (reverse mutations)Required (e.g., S9 fraction)
In Vitro Mammalian Human or rodent cell lines (e.g., TK6, HepG2)Gene mutations, chromosomal aberrations, micronuclei formation, DNA strand breaksOften required
In Vivo Rodents (mice, rats)Micronuclei formation in bone marrow, DNA damage in various organs, gene mutations in transgenic modelsEndogenous metabolism

Carcinogenesis Research and Models

No specific carcinogenesis research or models for this compound were found in the scientific literature. However, the carcinogenic potential of the N-nitrosamine class of compounds is well-documented in a wide range of animal models. nih.gov Numerous N-nitrosamines have been shown to induce tumors in various species, including rodents, rabbits, and fish. nih.gov The site of tumor induction can vary depending on the specific N-nitrosamine, the route of administration, and the animal species. cabidigitallibrary.org Common target organs for N-nitrosamine-induced carcinogenicity include the liver, esophagus, lung, kidney, and bladder. nih.gov

The carcinogenic mechanism of N-nitrosamines is intrinsically linked to their genotoxicity. The formation of DNA adducts, if not properly repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes. The accumulation of these mutations can lead to the initiation and progression of cancer. researchgate.net

The carcinogenic potential of N-nitrosamines is influenced by several factors, including their chemical structure, metabolic activation and detoxification pathways, and the DNA repair capacity of the target cells. nih.gov For instance, the presence of steric hindrance near the α-carbon can impact the rate of metabolic activation and, consequently, the carcinogenic potency. researchgate.net

The table below provides examples of N-nitrosamines and their target organs for carcinogenicity in animal models.

N-Nitrosamine CompoundAnimal ModelPrimary Target Organ(s) for Carcinogenesis
N-Nitrosodimethylamine (NDMA)Rat, Mouse, HamsterLiver, Kidney, Lung
N-Nitrosodiethylamine (NDEA)Rat, Mouse, Hamster, RabbitLiver, Esophagus, Nasal Cavity
N-Nitrosodi-n-butylamineRat, Mouse, HamsterUrinary Bladder, Liver
N-Nitrosodi-n-propylamineRatLiver, Esophagus

Regulatory Landscape and Risk Management Strategies for N Nitroso N,n Di 7 Methyloctyl Amine

International Regulatory Frameworks and Guidelines (e.g., USP, EMA, FDA, JP, BP)

Regulatory authorities worldwide have established comprehensive guidelines to control the presence of nitrosamine (B1359907) impurities in drug products. These frameworks are designed to protect patients from the potential carcinogenic risks associated with long-term exposure to these compounds. usp.orgeuropa.eu While specific acceptable intake (AI) limits for N-Nitroso-N,N-DI-(7-methyloctyl)amine are not individually listed in most public guidance, it falls under the general class of nitrosamines and is subject to the same rigorous control strategies. The compound is utilized as a reference standard to facilitate the detection and quantification of nitrosamine impurities, ensuring they remain within the safety limits mandated by agencies like the FDA and EMA. veeprho.com

Key Regulatory Body Guidelines:

U.S. Food and Drug Administration (FDA): The FDA has issued guidance for the industry titled "Control of Nitrosamine Impurities in Human Drugs." fda.gov This guidance recommends a three-step process for manufacturers:

Conduct a risk assessment to identify the potential for nitrosamine impurities in their products. dlrcgroup.com

Perform confirmatory testing if a risk is identified. dlrcgroup.com

Implement changes to manufacturing processes or materials to mitigate or reduce the levels of any detected nitrosamines. fda.govijpsjournal.com The FDA has established AI limits for several common nitrosamines and provides a framework for determining limits for others, often based on a Carcinogenic Potency Categorization Approach. europeanpharmaceuticalreview.comfda.gov As of June 2025, the FDA expects manufacturers to have concluded confirmatory testing for products with a risk of nitrosamine drug substance-related impurity (NDSRI) formation and to have submitted necessary changes. fda.gov

European Medicines Agency (EMA): The EMA has been at the forefront of addressing the nitrosamine issue, providing detailed guidance for marketing authorization holders. europa.eu Their approach involves a risk evaluation to identify products at risk, followed by confirmatory testing if a risk is confirmed. europa.eu The EMA has published a list of AIs for several nitrosamines and has adopted the Carcinogenic Potency Categorization Approach (CPCA) for establishing AIs for new nitrosamines. europeanpharmaceuticalreview.comusp.org The agency works in collaboration with the European Directorate for the Quality of Medicines & HealthCare (EDQM) to ensure comprehensive control. europa.eudlrcgroup.com

United States Pharmacopeia (USP): The USP provides General Chapter <1469> Nitrosamine Impurities, which offers guidance on risk assessment, control strategies, and validated analytical procedures for detecting and quantifying nitrosamine impurities. usp.orgusp.org The chapter provides methods that can be used to test for various nitrosamines, and USP offers reference standards for several of these compounds to ensure the accuracy of testing. usp.orgusp.org

Japanese Pharmacopoeia (JP) and British Pharmacopoeia (BP): While specific monographs for this compound were not found in searches of the JP and BP, these pharmacopoeias provide general standards for the quality of pharmaceutical substances. tso.co.ukmhlw.go.jppmda.go.jp They align with international efforts to control impurities and would defer to the overarching guidance provided by bodies like the ICH, EMA, and FDA regarding nitrosamines. The use of reference standards, such as those provided by the BP Chemical Reference Substances (BPCRS), is integral to performing the required tests. tso.co.uk

Regulatory BodyKey Guideline/ChapterCore Requirements
FDA (U.S. Food and Drug Administration)Control of Nitrosamine Impurities in Human DrugsRisk assessment, confirmatory testing, and implementation of mitigation strategies. fda.govdlrcgroup.com
EMA (European Medicines Agency)Guidance for marketing authorisation holdersRisk evaluation, confirmatory testing, and measures to avoid or minimize nitrosamine presence. europa.eueuropa.eu
USP (United States Pharmacopeia)General Chapter &lt;1469&gt; Nitrosamine ImpuritiesGuidance on risk assessment, control strategies, and analytical procedures. usp.orgusp.org
JP (Japanese Pharmacopoeia) / BP (British Pharmacopoeia)General Quality StandardsAdherence to general principles of impurity control, often in harmony with ICH, EMA, and FDA guidelines. tso.co.ukmhlw.go.jppmda.go.jp

Methodologies for Exposure Assessment and Risk Characterization

The assessment of potential human health risk from impurities like this compound involves a systematic process of exposure assessment and risk characterization.

Exposure Assessment: Exposure assessment aims to determine the amount of a nitrosamine an individual might be exposed to from a specific product. This involves highly sensitive analytical testing to detect and quantify the presence of the impurity.

Analytical Methods: Advanced analytical techniques are required to detect the trace levels at which nitrosamines can be present. These include:

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov These methods offer the high specificity and sensitivity needed to identify and measure nitrosamines in drug substances and finished products. researchgate.net The USP General Chapter <1469> provides examples of such validated methods. usp.org

Risk Characterization: Risk characterization combines the exposure assessment with toxicological data to estimate the potential risk to human health. nih.gov

Acceptable Intake (AI): Regulatory agencies establish a daily AI for nitrosamines, which is a level of exposure considered to pose a negligible lifetime cancer risk (typically 1 in 100,000). europa.eu For nitrosamines with limited or no specific carcinogenicity data, a class-specific "Threshold of Toxicological Concern" (TTC) of 18 ng/day may be applied as a default limit. regulations.govpmda.go.jp

Carcinogenic Potency Categorization Approach (CPCA): For newly identified nitrosamines, the EMA and FDA have adopted a CPCA. This approach uses structure-activity relationships (SAR) to place a nitrosamine into a potency category based on its chemical structure, which then determines its AI limit. europeanpharmaceuticalreview.commedinstitute.com

Ames Test: An enhanced bacterial reverse mutation assay, or Ames test, is often recommended to assess the mutagenic potential of a nitrosamine impurity. fda.gov The results of this test can help in determining the appropriate control strategy.

Assessment ComponentMethodologyPurpose
Exposure AssessmentGC-MS, LC-MS/MSTo detect and quantify the presence of the nitrosamine impurity in a product. nih.govresearchgate.net
Risk CharacterizationAcceptable Intake (AI) LimitsTo define a safe daily exposure level based on toxicological data. europa.eu
Carcinogenic Potency Categorization Approach (CPCA)To assign an AI limit based on the chemical structure of the nitrosamine. europeanpharmaceuticalreview.commedinstitute.com
Enhanced Ames TestTo evaluate the mutagenic potential of the nitrosamine impurity. fda.gov

Strategies for Mitigation and Control within Pharmaceutical and Chemical Industries

Once a risk of nitrosamine formation is identified, manufacturers must implement strategies to mitigate and control the presence of these impurities. The formation of nitrosamines typically requires the presence of a nitrosating agent (like nitrites) and a vulnerable secondary or tertiary amine under specific conditions. ijpsjournal.compharmaexcipients.com

Mitigation and Control Strategies:

Manufacturing Process Modification: One of the most effective strategies is to modify the manufacturing process to avoid the conditions that lead to nitrosamine formation. This can include changing the synthetic route of the active pharmaceutical ingredient (API), using non-reactive solvents, and controlling reaction temperatures and pH. ijpsjournal.com

Control of Raw Materials: Scrutinizing and testing raw materials, including starting materials, reagents, and excipients, for the presence of nitrites and amine impurities is crucial. This helps prevent the introduction of precursors for nitrosamine formation.

Use of Nitrite (B80452) Scavengers: Incorporating nitrite scavengers, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), into the drug product formulation can inhibit the nitrosation reaction. regulations.govpharmaexcipients.com These scavengers react with nitrosating agents, preventing them from reacting with amines.

Formulation Adjustments: Adjusting the pH of the final product formulation can also be a mitigation strategy, as nitrosamine formation is often favored under acidic conditions. pharmaexcipients.com

Packaging and Storage Conditions: Appropriate packaging and controlled storage conditions can help prevent the degradation of the drug product or its components in a way that could lead to the formation of nitrosamines over its shelf life. researchgate.net

The ultimate goal of these strategies is to ensure that the levels of any nitrosamine impurities are consistently below the established acceptable intake limits, thereby ensuring the safety and quality of the final product. ijpsjournal.com

Emerging Research Frontiers and Future Perspectives on N Nitroso N,n Di 7 Methyloctyl Amine

Novel Analytical Approaches for Ultra-Trace Detection

The accurate detection of nitrosamines at very low concentrations is critical for risk assessment. nih.gov Current state-of-the-art methods are continually being refined to enhance sensitivity and selectivity.

Established and Emerging Techniques:

Analytical TechniqueDescriptionTypical Detection Limits
Gas Chromatography-Mass Spectrometry (GC-MS)A robust and widely used method for separating and identifying volatile and semi-volatile compounds. rsc.orgresearchgate.netng/L to µg/L range
Liquid Chromatography-Mass Spectrometry (LC-MS)Offers versatility for analyzing a broader range of nitrosamines, including those that are not amenable to GC. rsc.orgresearchgate.net0.4 to 12 ng L−1 rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling more confident identification of target compounds in complex matrices. rsc.orgSub-ng/L levels
Supercritical Fluid Chromatography (SFC)-MS/MSA rapid and sensitive method for the screening of various nitrosamine (B1359907) impurities in pharmaceutical products. nih.govNot specified

While these techniques are well-established for common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), specific methods for the ultra-trace detection of N-Nitroso-N,N-DI-(7-methyloctyl)amine have not been reported. nih.govrsc.orgresearchgate.net Future research would involve developing and validating methods tailored to the physicochemical properties of this larger, more lipophilic nitrosamine.

Advanced Computational and In Silico Modeling for Toxicity Prediction

In the absence of extensive toxicological data, computational models provide a valuable tool for predicting the potential carcinogenicity of nitrosamines. nih.gov These in silico approaches are gaining traction as a rapid and cost-effective alternative to traditional animal testing. nih.gov

Key Modeling Approaches:

Structure-Activity Relationship (SAR) Models: These models correlate the chemical structure of a compound with its biological activity. For nitrosamines, SAR models can help predict carcinogenic potential based on features like the alkyl group structure. pharmaexcipients.com

Quantum Mechanics (QM) Approaches: QM methods can model the electronic structure of nitrosamines and their metabolic activation, providing insights into their reactivity with DNA. nih.gov

Integrated Docking-QM Approaches: These sophisticated models consider factors like bioavailability, metabolic pathways, and reactivity to provide a more comprehensive risk assessment. nih.gov

Currently, no specific in silico toxicity predictions for this compound are available in the literature. Future studies could apply these computational tools to estimate its carcinogenic potency and compare it to other well-characterized nitrosamines.

Remediation and Treatment Technologies for Environmental Contamination

Given the potential for nitrosamine contamination in water and soil, effective remediation technologies are essential. biotech-asia.orgeuropa.eu Research in this area is focused on both the degradation of nitrosamines and the prevention of their formation.

Promising Remediation Strategies:

TechnologyMechanismApplicability
UV Photolysis Ultraviolet light can break down the N-N=O bond in nitrosamines, leading to their degradation. europa.euEffective for water treatment.
Advanced Oxidation Processes (AOPs) AOPs generate highly reactive hydroxyl radicals that can oxidize and degrade a wide range of organic contaminants, including nitrosamines.Applicable to water and wastewater treatment.
Bioremediation Certain microorganisms have been shown to degrade nitrosamines, offering a potentially sustainable remediation approach.Under investigation for soil and water treatment.
Adsorption Activated carbon and other sorbents can be used to remove nitrosamines from water.A common water treatment technique.

The effectiveness of these technologies for the removal of this compound has not been investigated. Its higher molecular weight and lipophilicity may influence its behavior and the choice of an appropriate remediation strategy.

Integration into Broader Nitrosamine Research Paradigms

The discovery of nitrosamine impurities in various pharmaceuticals has led to a paradigm shift in drug safety and manufacturing. nih.govnih.govnih.gov Regulatory agencies now require rigorous risk assessments for the potential formation of nitrosamines in drug products. nih.govnih.gov

Research on this compound would be integrated into this broader framework by:

Identifying Potential Formation Pathways: Investigating how this specific nitrosamine could be formed from precursor amines and nitrosating agents. lhasalimited.org

Developing Control Strategies: Implementing measures to prevent its formation during manufacturing processes.

Establishing Acceptable Intake Limits: If found to be a potential contaminant, regulatory bodies would establish safe exposure levels based on toxicological data or in silico predictions. nih.gov

The inclusion of data on this compound would contribute to a more comprehensive understanding of the risks posed by the diverse chemical space of nitrosamines.

Q & A

Basic Research Questions

Q. What are the primary chemical pathways leading to the formation of N-Nitroso-N,N-DI-(7-methyloctyl)amine in synthetic environments?

  • Answer : Formation occurs via nitrosation of secondary or reactive tertiary amines in the presence of nitrosating agents (e.g., nitrous acid, nitrites). For tertiary alkyl amines, nitrosation is unlikely under standard conditions, but tertiary aryl amines may undergo C-nitrosation on aromatic rings . Key factors include pH, temperature, and the presence of catalysts or reactive intermediates. Experimental validation via preparative chemistry screening or literature analysis of structurally analogous compounds is recommended .

Q. How can researchers experimentally confirm the formation potential of this compound from its precursor amines?

  • Answer : Use preparative nitrosation reactions under controlled conditions (e.g., acidic pH, sodium nitrite) followed by analytical confirmation via LC-MS/MS or NMR. Cross-reference with databases like NIST for spectral validation . For complex matrices, employ isotope dilution mass spectrometry to distinguish target analytes from background noise .

Advanced Research Questions

Q. What methodologies are recommended for assessing the stability of this compound in pharmaceutical formulations to prevent degradation into toxic byproducts?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) over the product’s shelf life, monitoring nitrosamine levels via UPLC-HRMS. Evaluate excipient compatibility by spiking nitrosating agents (e.g., nitrites) and measuring nitrosamine formation kinetics. Include nitrite scavengers (e.g., ascorbic acid) in formulations to mitigate risk .

Q. How should researchers resolve contradictory data regarding the nitrosation potential of tertiary alkyl amines in complex matrices?

  • Answer : Perform comparative studies using model compounds (e.g., N-Nitroso-isopropylethylamine) under identical conditions. Utilize isotopic labeling (e.g., deuterated amines) to trace reaction pathways and distinguish between direct nitrosation and secondary degradation products. Cross-validate findings with quantum mechanical calculations to predict reactivity .

Q. What analytical strategies are effective in quantifying trace levels of this compound in biological samples with high matrix interference?

  • Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents to isolate the analyte. Use high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode for specificity. For absolute quantification, employ a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled nitrosamine) to correct for matrix effects .

Data Contradiction and Risk Mitigation

Q. How can conflicting reports on the carcinogenic threshold of this compound be addressed in risk assessments?

  • Answer : Apply the "Threshold of Toxicological Concern" (TTC) framework, using class-specific Acceptable Intake (AI) limits (e.g., 18 ng/day for potent nitrosamines). Validate AI calculations with in vitro mutagenicity assays (Ames test) and in vivo carcinogenicity data from structurally related compounds. Cross-reference regulatory guidelines (ICH M7, EMA Q&A) for harmonized approaches .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Formation Assessment Preparative nitrosation, LC-MS/MS, isotopic labeling
Stability Testing Accelerated stability studies, UPLC-HRMS, excipient compatibility screening
Trace Quantification SPE, HRMS-PRM, isotope dilution mass spectrometry
Risk Validation Ames test, TTC framework, regulatory cross-referencing (ICH M7, EMA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.